4beta-Hydroxystanozolol

Description

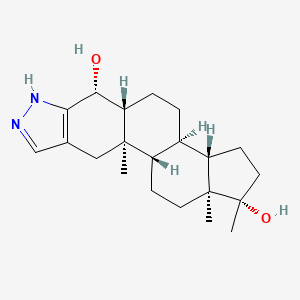

Structure

3D Structure

Properties

CAS No. |

125636-92-2 |

|---|---|

Molecular Formula |

C21H32N2O2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(1S,2R,9R,10R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-9,17-diol |

InChI |

InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)18(24)16(19)5-4-13-14(19)6-8-20(2)15(13)7-9-21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20+,21+/m1/s1 |

InChI Key |

OCUSYXNRARMJHS-SUVJOWDWSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C([C@@H]4O)NN=C5)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4O)NN=C5)C |

physical_description |

Solid |

Origin of Product |

United States |

Elucidation of Metabolic Pathways and Biotransformation

Hydroxylation Mechanisms Leading to 4beta-Hydroxystanozolol

The initial and principal phase I metabolic pathway for stanozolol (B1681124) is hydroxylation. trainfocus.uk This process introduces hydroxyl (-OH) groups onto the parent steroid structure, increasing its polarity. Research has identified several positions on the stanozolol molecule that are susceptible to hydroxylation. The formation of this compound occurs through the specific enzymatic addition of a hydroxyl group at the 4-beta position of the steroid's A-ring. nih.govrivm.nl

This reaction is a common metabolic transformation for steroids. mdpi.com The stereospecific nature of this hydroxylation, resulting in the beta-configuration, is determined by the orientation of the substrate within the active site of the metabolizing enzyme. Alongside the 4-beta position, hydroxylation also occurs at other sites, including the C-16 position of the D-ring and the C-3' position of the pyrazole (B372694) ring, leading to a range of monohydroxylated and dihydroxylated metabolites. nih.govresearchgate.net this compound is consistently identified as one of the major metabolites resulting from this extensive hydroxylation process. rivm.nlnih.gov

Conjugation Pathways: Glucuronidation and Sulfation Research

Following Phase I hydroxylation, stanozolol and its hydroxylated metabolites, including this compound, undergo Phase II conjugation reactions. wikipedia.org These pathways further increase the water solubility of the metabolites, preparing them for renal clearance and excretion in the urine. The two primary conjugation pathways for stanozolol metabolites are glucuronidation and sulfation. wikipedia.orgnih.gov

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to the hydroxyl groups of the metabolites. trainfocus.uk The vast majority of stanozolol metabolites, including this compound, are excreted as glucuronide conjugates. dshs-koeln.deresearchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The resulting glucuronide conjugates are highly water-soluble and are readily eliminated from the body. trainfocus.uk

Sulfation: Research has also established sulfation as an important Phase II metabolic route for stanozolol. nih.gov In this pathway, a sulfonate group is conjugated to the metabolite. While glucuronidation is often the more predominant pathway, the formation of sulfate (B86663) conjugates is a significant aspect of stanozolol's biotransformation. nih.govhpst.cz Studies have detected various O-sulfate and N-sulfate metabolites, indicating that sulfation can occur at different positions on the molecule. nih.gov The stability of these sulfate conjugates can vary, with research suggesting that 16-OH-stanozolol sulfate is more stable than the sulfates of 3′-OH- and 4-OH-stanozolol. nih.gov

Both glucuronidation and sulfation are critical for the detoxification and elimination of stanozolol, with most metabolites being excreted in their conjugated forms. nih.govrivm.nl

Enzymatic Systems Involved in Stanozolol Hydroxylation (e.g., Cytochrome P450)

The hydroxylation of stanozolol is mediated by specific enzymatic systems within the liver. The primary enzymes responsible for this type of Phase I metabolism of xenobiotics are the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.govwada-ama.org These enzymes are central to the biotransformation of a vast array of substances, including steroids. mdpi.comwada-ama.org

While the specific human CYP isozymes responsible for each hydroxylation of stanozolol are a subject of ongoing research, it is well-established that these enzymes catalyze the oxidative reactions that produce metabolites like this compound. nih.govwada-ama.org Studies investigating the metabolism of anabolic-androgenic steroids have explored the role of various CYP enzymes, including those in the adrenal cortex (such as CYP11A1, CYP11B1, and CYP11B2) and the liver. wada-ama.org The interaction of stanozolol with CYP enzymes is complex; for instance, stanozolol has been shown to act as a competitive inhibitor of testicular microsomal cytochrome P-450 (17 alpha-hydroxylase/C17,20-lyase) in pig models. nih.gov The regioselectivity and stereoselectivity of the hydroxylation reactions, which result in specific isomers like this compound, are determined by the unique structure of the active site of the particular CYP isozyme involved. mdpi.com

Comparative Analysis of Stanozolol Metabolite Isomers (e.g., 3'-Hydroxystanozolol (B1257409), 16beta-Hydroxystanozolol, 4alpha-Hydroxystanozolol) Formation

The metabolism of stanozolol results in the formation of several hydroxylated isomers, with their relative abundance providing insight into the preferred sites of enzymatic action. The most frequently identified and abundant monohydroxylated metabolites in human urine are 3'-Hydroxystanozolol, 16beta-Hydroxystanozolol, and this compound. nih.govnih.govdshs-koeln.de

Studies comparing the urinary excretion profiles of these metabolites have revealed differences in their concentrations. Generally, 16β-hydroxystanozolol and 3'-hydroxystanozolol are found in higher concentrations than 4β-hydroxystanozolol. dshs-koeln.de The formation of 4alpha-Hydroxystanozolol has also been identified, though it is typically considered a minor metabolite compared to its 4beta counterpart. nih.gov The table below summarizes the key hydroxylated isomers of stanozolol.

| Metabolite Isomer | Position of Hydroxylation | Typical Relative Abundance in Urine | Reference |

|---|---|---|---|

| 16beta-Hydroxystanozolol | C-16beta (Steroid D-ring) | High / Major | nih.govnih.govdshs-koeln.de |

| 3'-Hydroxystanozolol | C-3' (Pyrazole ring) | High / Major | nih.govnih.govdshs-koeln.de |

| This compound | C-4beta (Steroid A-ring) | Major, but often lower than 16beta and 3' isomers | nih.govrivm.nldshs-koeln.de |

| 16alpha-Hydroxystanozolol | C-16alpha (Steroid D-ring) | Minor | nih.gov |

| 4alpha-Hydroxystanozolol | C-4alpha (Steroid A-ring) | Minor | nih.gov |

The prevalence of these specific isomers indicates that the enzymatic systems, primarily Cytochrome P450 enzymes, have preferential yet multiple sites for hydroxylation on the stanozolol molecule. The formation of dihydroxylated metabolites, such as 3',16-dihydroxystanozolol and 4beta,16-dihydroxystanozolol, has also been reported, demonstrating the extensive nature of stanozolol's phase I metabolism. nih.gov

In Vitro and Preclinical Metabolic Investigations

Utilization of Liver Microsomes and S9 Fractions for Metabolic Profiling

In vitro hepatic systems are fundamental tools for characterizing the metabolism of xenobiotics like stanozolol (B1681124). springernature.com Among the most common models are liver microsomes and S9 fractions, which are subcellular preparations derived from liver tissue homogenates through differential centrifugation. nih.govnih.govbioivt.com

Liver microsomes are vesicles formed from the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) families. mercell.comsemanticscholar.org The S9 fraction is the post-mitochondrial supernatant and contains both the microsomal fraction and the cytosolic fraction. nih.govnih.gov This means the S9 fraction possesses a broader array of enzymes, including Phase I enzymes from the microsomes and various soluble Phase II enzymes from the cytosol, such as sulfotransferases, glutathione (B108866) S-transferases, and N-acetyltransferases. nih.govnih.govsemanticscholar.orgmdpi.com Consequently, the S9 fraction can provide a more comprehensive profile of a compound's metabolism, encompassing both primary oxidation and subsequent conjugation reactions. nih.govnih.gov

Studies have demonstrated the effectiveness of these systems in profiling stanozolol's metabolism. For instance, incubations of stanozolol with human liver S9 (HL-S9) fractions successfully generated well-established metabolites. mdpi.com Similarly, research using equine liver microsomes and S9 fractions found that these in vitro systems could produce all the major Phase I metabolites that are observed following in vivo administration in horses. nih.govresearchgate.net While microsomes are effective for studying Phase I reactions, the S9 fraction is often preferred for a more complete metabolic picture, although it may have lower specific CYP450 activity due to dilution by cytosolic components. nih.govresearchgate.net

| Characteristic | Liver Microsomes | Liver S9 Fraction |

|---|---|---|

| Source | Endoplasmic Reticulum Vesicles | Post-mitochondrial Supernatant |

| Phase I Enzymes (e.g., CYPs) | High Concentration | Present (more diluted than microsomes) |

| Phase II Enzymes (e.g., SULTs, GSTs) | Largely Absent (except UGTs) | Present (contains cytosolic enzymes) |

| Primary Use | Studying Phase I metabolism (oxidation, reduction) | Comprehensive profiling of Phase I and Phase II metabolism |

Species-Specific Metabolic Differences in Experimental Models (e.g., Equine, Rodent)

The metabolic fate of stanozolol, including the formation of 4β-hydroxystanozolol, can vary significantly between species. nih.gov In vitro models are crucial for elucidating these differences, which is particularly important in fields like veterinary drug testing and human anti-doping analysis.

In the equine model, in vitro studies using liver microsomes and S9 fractions have been instrumental. nih.govresearchgate.net These investigations show that the liver is the primary site of metabolic activity. nih.gov The major metabolites produced include various hydroxylated forms, such as 16β-hydroxystanozolol, which is a principal urinary metabolite in horses. nih.govresearchgate.net The in vitro results for Phase I metabolism in horses compare well with in vivo data, validating the use of these preclinical models. nih.govresearchgate.net In horses, stanozolol metabolites are often conjugated with glucuronic or sulfuric acid before excretion. researchgate.net

In rodent models, such as the brown Norway rat, studies have focused on identifying stanozolol and its metabolites in various biological matrices. nih.gov Following administration, the parent compound and its major metabolite, 3′-hydroxystanozolol, can be detected in urine, serum, and hair. nih.govresearchgate.net While 3'-hydroxystanozolol (B1257409) is a key metabolite in this model, other hydroxylated metabolites, including 4β-hydroxystanozolol, are recognized metabolites in other species like humans and bovines. researchgate.netdshs-koeln.de The differences in primary metabolic pathways between species underscore the importance of selecting an appropriate animal model for preclinical research.

| Metabolite | Equine | Rodent (Rat) | Human/Bovine |

|---|---|---|---|

| 3′-hydroxystanozolol | Detected | Major Metabolite nih.gov | Major Metabolite dshs-koeln.de |

| 4β-hydroxystanozolol | Detected | - | Detected researchgate.netdshs-koeln.de |

| 16β-hydroxystanozolol | Major Metabolite nih.govresearchgate.net | - | Detected |

Methodologies for In Vitro Metabolite Generation

The generation of stanozolol metabolites like 4β-hydroxystanozolol in vitro follows a standardized protocol designed to replicate physiological conditions. These methods allow for the production of metabolites for structural identification and use as analytical reference standards. nih.gov

A typical in vitro incubation involves several key components:

Enzyme Source: Liver microsomes or S9 fractions from the desired species (e.g., equine, human, rodent) are used. mercell.commdpi.comnih.gov The protein concentration is carefully controlled, for instance, at 0.6 mg/mL. mdpi.com

Buffer System: A physiological pH is maintained using a buffer, commonly potassium phosphate (B84403) buffer (e.g., 50-100 mM, pH 7.4). mercell.commdpi.com

Cofactors: Metabolic reactions require specific cofactors. For Phase I reactions mediated by CYP enzymes, a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system is essential. mercell.commdpi.comresearchgate.net For Phase II conjugation studies, cofactors like uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) for glucuronidation are added. nih.gov

Substrate: The compound of interest, stanozolol, is added to the incubation mixture at a specific concentration. mdpi.com

Incubation: The mixture is incubated at a physiological temperature, typically 37°C for mammalian systems, for a defined period, which can range from one to 24 hours. mdpi.comnih.gov The reaction is stopped by adding a solvent like ice-cold acetonitrile (B52724) or methanol (B129727), which precipitates the proteins. mercell.comnih.gov

Following incubation, the sample is centrifuged to remove the precipitated proteins, and the supernatant containing the parent drug and its metabolites is collected for analysis. nih.gov Identification and structural elucidation of the generated metabolites are performed using advanced analytical techniques. Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRAMS), such as on Orbitrap or Q Trap instruments, and gas chromatography-tandem mass spectrometry (GC-MS/MS) are commonly employed for this purpose. mdpi.comnih.govresearchgate.net

| Step | Description | Example Components/Conditions |

|---|---|---|

| 1. Prepare Incubation Mixture | Combine buffer, enzyme source, and substrate. | Phosphate Buffer (pH 7.4), Liver S9 Fraction, Stanozolol mdpi.com |

| 2. Initiate Reaction | Add cofactors to start the metabolic process. | NADPH regenerating system (for Phase I) mercell.commdpi.com |

| 3. Incubate | Maintain at physiological temperature for a set time. | 37°C for 1 to 24 hours mdpi.com |

| 4. Terminate Reaction | Stop enzymatic activity by adding a quenching solvent. | Ice-cold acetonitrile or methanol mercell.com |

| 5. Sample Preparation | Separate metabolites from proteins for analysis. | Centrifugation to pellet protein, collect supernatant nih.gov |

| 6. Analysis | Identify and characterize metabolites. | LC-MS/MS, GC-MS/MS nih.govnih.gov |

Advanced Analytical Strategies for Metabolite Detection

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) stands as the cornerstone for the definitive identification and quantification of 4β-hydroxystanozolol. Its coupling with gas or liquid chromatography allows for the separation of the analyte from endogenous interferences prior to its detection, thereby enhancing the reliability of the results.

Gas Chromatography-Mass Spectrometry (GC-MS/HRMS) Techniques

Gas chromatography-mass spectrometry has historically been a robust method for the analysis of steroids. For the detection of 4β-hydroxystanozolol, GC-MS often requires a derivatization step to increase the volatility and thermal stability of the compound. This analytical approach has been a staple in doping control laboratories for many years. dshs-koeln.de

High-resolution mass spectrometry (HRMS) coupled with GC offers enhanced specificity and sensitivity, which is particularly beneficial when analyzing complex matrices like urine. A study highlighted the development of a method using GC-Orbitrap HRMS which, when combined with an optimized solid-phase extraction protocol, effectively reduced matrix interference and achieved low limits of detection for stanozolol (B1681124) and its metabolites, including 4β-hydroxystanozolol. nih.gov This advanced technique allows for confident identification of the target compounds in human urine. nih.gov Research has also demonstrated that GC-HRMS at a resolution of 3000 led to a significant increase in the number of positive findings for stanozolol metabolites in sports drug testing. researchgate.net

| Technique | Key Features | Application for 4β-Hydroxystanozolol | Reported Findings |

| GC-MS | Established method, often requires derivatization. | Routine screening and confirmation. | A common method used in doping control for detecting stanozolol metabolites. dshs-koeln.de |

| GC-HRMS (Orbitrap) | High resolution and mass accuracy, reduced matrix effects. | Sensitive and specific detection in complex biological samples. | A novel protocol enhanced the monitoring of stanozolol abuse with detection limits of 0.1 to 0.25 ng/mL. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-QTOF MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of 4β-hydroxystanozolol in many laboratories. It generally does not require derivatization, simplifying sample preparation and reducing analysis time. This technique offers excellent sensitivity and specificity for the direct detection of stanozolol and its hydroxylated metabolites. dshs-koeln.denih.gov

Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF MS) is a powerful tool for the structural elucidation of metabolites. The high mass accuracy and resolution of QTOF instruments allow for the proposal of tentative structures for newly discovered metabolites of stanozolol. nih.govresearchgate.net This is particularly valuable in metabolism studies where the identification of novel biotransformation products is crucial. nih.govresearchgate.net The application of UPLC-QTOF MS has been instrumental in characterizing the product ion spectra of various stanozolol metabolites with accurate masses. nih.govresearchgate.netresearchgate.net

| Technique | Key Features | Application for 4β-Hydroxystanozolol | Reported Findings |

| LC-MS/MS | High sensitivity and specificity, no derivatization needed. | Widely used for the quantification and confirmation of stanozolol metabolites in urine. dshs-koeln.denih.govrivm.nl | A rapid and robust assay with detection limits as low as 0.2 ng/mL for 4β-hydroxystanozolol has been established. researchgate.net |

| UPLC-QTOF MS | High mass accuracy and resolution. | Structural characterization and identification of stanozolol metabolites. nih.govresearchgate.net | Enabled the proposal of tentative structures for numerous stanozolol metabolites based on accurate mass product ion spectra. nih.govresearchgate.netresearchgate.net |

Tandem Mass Spectrometry Approaches (SRM, Precursor Ion Scan)

Tandem mass spectrometry (MS/MS) offers various scan modes that can be strategically employed for the detection of 4β-hydroxystanozolol and other related metabolites. Precursor ion scanning is a valuable tool for identifying compounds that share a common structural moiety. For stanozolol metabolites, specific product ions can be selected to screen for a wide range of related compounds. For instance, the product ion at m/z 145 has been utilized as specific for 4-hydroxy-stanozolol metabolites. nih.govresearchgate.net

Once potential metabolites are identified through precursor ion scans, a selected reaction monitoring (SRM) method can be developed for their targeted and highly sensitive detection. nih.govresearchgate.net SRM is a quantitative technique where the mass spectrometer is set to monitor specific precursor-to-product ion transitions. This approach has been successfully applied to develop a method for the detection of 19 stanozolol metabolites, including 4β-hydroxystanozolol. nih.govresearchgate.net

| Technique | Key Features | Application for 4β-Hydroxystanozolol | Reported Findings |

| Precursor Ion Scan | Screens for compounds that produce a specific product ion. | Identification of potential 4-hydroxylated stanozolol metabolites. | The product ion at m/z 145 was found to be specific for 4-hydroxy-stanozolol metabolites. nih.govresearchgate.net |

| Selected Reaction Monitoring (SRM) | Highly specific and sensitive targeted quantification. | Routine monitoring and confirmation of 4β-hydroxystanozolol in doping control samples. | An SRM method was developed to detect 19 different stanozolol metabolites. nih.govresearchgate.net |

Sample Preparation and Extraction Techniques for Metabolite Analysis

The effectiveness of any analytical method is heavily reliant on the quality of the sample preparation. The primary goals of sample preparation are to isolate the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid Phase Extraction (SPE) Protocols

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from liquid samples. phenomenex.comchemrxiv.org For 4β-hydroxystanozolol, various SPE sorbents and protocols have been developed to achieve efficient extraction from urine. An optimized mixed-mode SPE method has been shown to significantly reduce matrix interference and yield satisfactory extraction recovery for stanozolol and its metabolites. nih.gov The use of SPE is a crucial step in many analytical workflows to ensure clean extracts for subsequent GC-MS or LC-MS analysis. rivm.nl

| Extraction Method | Principle | Application for 4β-Hydroxystanozolol | Reported Recovery |

| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away. | Cleanup and concentration of 4β-hydroxystanozolol from urine. nih.govrivm.nl | An optimized mixed-mode SPE method showed extraction recoveries of 74% to 81%. nih.gov |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of an analyte in two immiscible liquid phases. LLE has been employed, often in combination with SPE, for the extraction of stanozolol and its metabolites from biological samples. dshs-koeln.deresearchgate.net For example, a method involving enzymatic hydrolysis followed by liquid-liquid extraction with pentane/ethyl ether has been used for the analysis of stanozolol metabolites. A simple LLE procedure using pentane has also been found to be efficient for the extraction of stanozolol from water samples. nih.gov

| Extraction Method | Principle | Application for 4β-Hydroxystanozolol | Reported Recovery |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Extraction of 4β-hydroxystanozolol from urine and other biological matrices. dshs-koeln.deresearchgate.net | Recoveries ranging from 20% to 26% for 4β-hydroxystanozolol have been reported in a combined SPE and LLE method. dshs-koeln.de |

Immunoaffinity Chromatography (IAC) Applications

Immunoaffinity chromatography (IAC) is a highly selective sample preparation technique that utilizes the specific binding affinity between an antibody and its target antigen. nih.govlongdom.orgijrpc.com In the context of 4β-hydroxystanozolol analysis, IAC serves as a powerful tool for the isolation and concentration of the metabolite from complex biological matrices such as urine or plasma. researchgate.net This method significantly reduces matrix interference, thereby enhancing the sensitivity and specificity of subsequent analytical measurements. longdom.org

The fundamental principle of IAC involves the immobilization of monoclonal or polyclonal antibodies that are highly specific for 4β-hydroxystanozolol onto a solid support matrix, typically packed within a column. longdom.orgresearchgate.net When a biological sample containing the target analyte is passed through the column, the 4β-hydroxystanozolol molecules bind to the immobilized antibodies, while other matrix components are washed away. ijrpc.com Subsequently, a change in pH or ionic strength of the elution buffer is employed to disrupt the antibody-antigen interaction, allowing for the recovery of a highly purified and concentrated 4β-hydroxystanozolol fraction. researchgate.net

The high specificity of the antibody-antigen interaction makes IAC an invaluable tool for minimizing the presence of interfering substances that can suppress or enhance the signal in mass spectrometry-based detection methods. longdom.org While specific applications of IAC for 4β-hydroxystanozolol are not extensively detailed in publicly available literature, the established success of this technique for other steroids and small molecules underscores its potential for robust and reliable sample clean-up in the analysis of this specific metabolite.

| Step | Description | Purpose |

| 1. Antibody Immobilization | Specific antibodies against 4β-hydroxystanozolol are covalently bound to a solid support matrix (e.g., Sepharose). | To create a selective stationary phase for capturing the target analyte. |

| 2. Sample Loading | The biological sample (e.g., urine) is passed through the IAC column. | To allow the 4β-hydroxystanozolol to bind to the immobilized antibodies. |

| 3. Washing | The column is washed with a buffer to remove unbound matrix components. | To eliminate interfering substances and purify the sample. |

| 4. Elution | A change in buffer conditions (e.g., pH, ionic strength) is introduced to release the bound 4β-hydroxystanozolol. | To recover the purified and concentrated analyte for subsequent analysis. |

Derivatization Strategies for Enhanced Chromatographic Performance (e.g., TMS, N-isoBOC)

Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for chromatographic analysis. researchgate.net For 4β-hydroxystanozolol, particularly in the context of gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often a necessary step to enhance its volatility and thermal stability, leading to improved peak shape and sensitivity. dshs-koeln.de

A common derivatization strategy for hydroxylated steroids like 4β-hydroxystanozolol is silylation, which involves the replacement of active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (TMS) group. researchgate.netdshs-koeln.de Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS ether derivative of 4β-hydroxystanozolol is more volatile and less polar, making it more amenable to GC analysis. This leads to sharper chromatographic peaks and lower limits of detection. dshs-koeln.de

The pyrazole (B372694) moiety of stanozolol and its metabolites can also present challenges in GC analysis due to its potential for adsorption to active sites within the chromatographic system. dshs-koeln.de Derivatization can also mitigate these effects. While specific derivatization strategies for the pyrazole nitrogen of 4β-hydroxystanozolol are less commonly detailed, techniques such as N-acylation could potentially be employed to further improve chromatographic performance.

| Derivatization Agent | Target Functional Group | Resulting Derivative | Advantages for GC-MS Analysis |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH) groups | Trimethylsilyl (TMS) ether | Increased volatility, improved thermal stability, sharper peaks, lower detection limits. |

| N-isobutoxycarbonyl (N-isoBOC) chloride | Pyrazole nitrogen (-NH) | N-isobutoxycarbonyl derivative | Potential for improved chromatographic behavior and reduced adsorption. |

Isotope Dilution Mass Spectrometry in Quantification Research

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for the highly accurate and precise quantification of analytes. nih.govresearchgate.net This method is considered a gold standard in quantitative analysis because it effectively corrects for analyte losses during sample preparation and variations in instrument response.

The principle of IDMS involves the addition of a known amount of a stable isotope-labeled (SIL) internal standard of the target analyte to the sample at the earliest stage of the analytical workflow. nih.govresearchgate.net For the quantification of 4β-hydroxystanozolol, a deuterated or ¹³C-labeled version of the molecule would be synthesized and used as the internal standard. This SIL internal standard is chemically identical to the endogenous 4β-hydroxystanozolol and therefore behaves similarly throughout the extraction, purification, derivatization, and chromatographic separation processes.

During mass spectrometric analysis, the instrument distinguishes between the native analyte and the SIL internal standard based on their mass-to-charge ratio (m/z) difference. The concentration of the native 4β-hydroxystanozolol is then determined by measuring the ratio of the signal intensity of the native analyte to that of the SIL internal standard. Because any losses or variations will affect both the native analyte and the internal standard proportionally, the ratio of their signals remains constant, leading to highly accurate and precise quantification. nih.gov

The application of IDMS in the quantification of hydroxylated steroids has been well-documented, demonstrating its robustness and reliability. nih.govresearchgate.netresearchgate.net For instance, research on the quantification of 4β-hydroxycholesterol has successfully utilized this technique to achieve high accuracy and precision in complex biological matrices. nih.govresearchgate.net

| Feature | Description | Advantage in 4β-Hydroxystanozolol Quantification |

| Principle | A known amount of a stable isotope-labeled internal standard is added to the sample. | Corrects for analyte loss during sample processing and instrumental variability. |

| Internal Standard | Chemically identical to 4β-hydroxystanozolol but with a different mass (e.g., containing ²H or ¹³C). | Behaves identically to the analyte throughout the analytical procedure. |

| Measurement | The ratio of the mass spectrometric signal of the native analyte to the internal standard is measured. | Provides highly accurate and precise quantification, independent of sample recovery. |

Forensic and Anti Doping Science Research Applications

Identification of 4beta-Hydroxystanozolol as a Biomarker for Stanozolol (B1681124) Exposure

The foundation of anti-doping tests for stanozolol has long been the detection of its urinary metabolites. researchgate.net Following administration, stanozolol is extensively biotransformed by enzymatic pathways in the liver into various metabolic products. nih.gov Scientific research has identified several key metabolites, including 3'-hydroxystanozolol (B1257409), 16beta-hydroxystanozolol, and this compound. nih.gov

This compound is a monohydroxylated derivative of the parent compound and has been confirmed as a major metabolite found in human urine after stanozolol use. rivm.nl While some studies have shown it to be excreted in lower concentrations compared to other metabolites like 3'-hydroxystanozolol and 16beta-hydroxystanozolol, its consistent presence makes it a reliable indicator of exposure. researchgate.net In a reanalysis of 98 historical doping samples that were positive for 3'-hydroxystanozolol, this compound was successfully identified in 90 of those samples, underscoring its utility as a confirmatory biomarker. researchgate.net The detection of these hydroxylated metabolites is a cornerstone strategy for identifying stanozolol abuse in sports. researchgate.net

| Key Urinary Metabolites of Stanozolol | Type | Significance in Anti-Doping |

| 3'-hydroxystanozolol | Monohydroxylated | A primary, long-term target for detection, often found in the highest concentration. researchgate.netresearchgate.net |

| 16beta-hydroxystanozolol | Monohydroxylated | A major metabolite used for screening and confirmation. nih.govresearchgate.net |

| This compound | Monohydroxylated | A confirmatory biomarker for stanozolol exposure. nih.govresearchgate.net |

| 17-epistanozolol-N-glucuronide | N-glucuronide | A long-term metabolite resistant to standard enzymatic hydrolysis. researchgate.net |

| 4xi,16xi-dihydroxy-stanozolol | Dihydroxylated | A potential long-term metabolite with an extended detection window. researchgate.netnih.gov |

Retrospective Detection Periodologies and Long-Term Metabolite Research

A significant advancement in anti-doping science has been the ability to retrospectively analyze stored samples, often years after collection. This has been made possible by the discovery of long-term metabolites (LTMs) that remain detectable in urine for extended periods. researchgate.net The identification of metabolites like this compound was a crucial step in extending the detection window for stanozolol.

Ongoing research continues to search for new metabolites with even longer detection windows to further enhance retrospective analysis. For example, studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have identified dihydroxylated metabolites, such as 4xi,16xi-dihydroxy-stanozolol, which can be detected for a longer period than the more common monohydroxylated biomarkers like 3'-hydroxy-stanozolol, 16beta-hydroxy-stanozolol, and 4beta-hydroxy-stanozolol. researchgate.netnih.gov The direct detection of glucuronidated forms of stanozolol metabolites, such as stanozolol-N-glucuronide and 17-epistanozolol-N-glucuronide, also shows high potential for long-term detection as they are resistant to enzymatic hydrolysis. researchgate.net These discoveries allow anti-doping agencies to re-test samples from previous Olympic Games and other major competitions, leading to the identification of past doping offenses that were previously undetectable. researchgate.net

Challenges and Innovations in Detection Limits and Sensitivity

A primary challenge in detecting stanozolol misuse is that the parent compound is rapidly metabolized, leading to very low concentrations in urine. researchgate.net Furthermore, the presence of interfering substances in a complex biological matrix like urine requires highly sensitive and specific analytical methods to reliably identify prohibited substances at trace levels, often in the picogram-per-milliliter (pg/mL) range. nih.gov

To overcome these challenges, anti-doping laboratories have continually innovated, moving from traditional gas chromatography-mass spectrometry (GC-MS) to more advanced techniques. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a vital tool, offering improved detection of various stanozolol metabolites. nih.gov

A significant innovation is the use of Liquid Chromatography-High-Resolution Field Asymmetric Waveform Ion Mobility Spectrometry-Tandem Mass Spectrometry (LC-FAIMS-MS/MS). This technology provides excellent removal of interferences, which effectively improves sensitivity and extends the post-administration detection time. nih.gov Research using this method has established specific limits of detection for stanozolol and its key metabolites, demonstrating the enhanced capabilities of modern analytical instrumentation. nih.gov

| Analytical Method | Analyte | Limit of Detection (LOD) | Reference |

| LC-FAIMS-MS/MS | This compound | 100 pg/mL | nih.gov |

| LC-FAIMS-MS/MS | 16beta-hydroxystanozolol | 50 pg/mL | nih.gov |

| LC-FAIMS-MS/MS | Stanozolol | 25 pg/mL | nih.gov |

| HPLC-MS | 4beta-hydroxy-stanozolol | 1 ng/mL (1000 pg/mL) | rivm.nl |

| HPLC-MS | 16ß-hydroxy-stanozolol | 1 ng/mL (1000 pg/mL) | rivm.nl |

| HPLC-MS | Stanozolol | 0.5 ng/mL (500 pg/mL) | rivm.nl |

Chemical Synthesis Approaches for Reference Material

Synthetic Pathways for 4beta-Hydroxystanozolol and its Isomers

The synthesis of this compound and its isomers, such as 4alpha-hydroxystanozolol, 16alpha-hydroxystanozolol, and 16beta-hydroxystanozolol, was undertaken to create reference standards for the structural confirmation of stanozolol (B1681124) metabolites. nih.gov While detailed, step-by-step reaction protocols for the specific synthesis of this compound are not broadly published in readily accessible literature, the general approach involves the targeted hydroxylation of the stanozolol steroid nucleus.

The synthesis of hydroxylated metabolites of steroids often involves multi-step processes that introduce a hydroxyl group at a specific position on the steroid's carbon skeleton. These synthetic routes are designed to control the stereochemistry of the newly introduced functional group, resulting in either an alpha (downward-facing) or beta (upward-facing) configuration. For the synthesis of 4-hydroxylated stanozolol isomers, this would involve chemical reactions that selectively oxidize the C-4 position of the stanozolol molecule. The separation of the resulting 4-alpha and 4-beta isomers would then be achieved using chromatographic techniques.

These synthetic reference materials are critical because they allow for direct comparison with suspected metabolites found in urine, confirming their structure and metabolic pathway. nih.gov The research group of Schänzer, Opfermann, and Donike was instrumental in first synthesizing these hydroxylated metabolites to definitively identify them in urinary metabolite profiles following stanozolol administration. nih.govrivm.nl

Methodologies for Structural Confirmation of Synthesized Standards

Once synthesized, the chemical structure of the reference material must be rigorously confirmed to ensure its identity and purity. This is particularly important to differentiate between various isomers, such as this compound and 4alpha-hydroxystanozolol. A combination of powerful analytical techniques is employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of steroids and their metabolites. wikipedia.org For GC-MS analysis, the synthesized compounds are typically derivatized to increase their volatility and improve their chromatographic behavior. The compound is first separated from other components on a gas chromatography column. The retention time, which is the time it takes for the compound to pass through the column, serves as an initial identifier.

After separation, the molecule is ionized and fragmented within the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. The fragmentation pattern of synthesized this compound can be compared to that of metabolites isolated from biological samples to confirm their identity. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the unequivocal structural elucidation of organic molecules. nih.gov Techniques such as proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. nih.govnih.gov

For this compound, ¹H NMR would reveal the chemical environment of each hydrogen atom, and the coupling between adjacent protons helps to establish the connectivity within the molecule. Crucially, specific NMR experiments like the Nuclear Overhauser Effect (NOE) can determine the spatial proximity of atoms, which is essential for confirming the stereochemistry, such as the beta orientation of the hydroxyl group at the C-4 position. scielo.br Two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) are also used to assemble the complete, unambiguous structure of the synthesized standard. nih.govscielo.br

The combination of these methods provides a comprehensive characterization of the synthesized molecule, confirming that the intended structure, this compound, has been successfully produced.

Data Tables

Table 1: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Molecular Weight | CAS Number |

| Stanozolol | C₂₁H₃₂N₂O | 328.49 g/mol | 10418-03-8 |

| This compound | C₂₁H₃₂N₂O₂ | 344.49 g/mol | 125636-92-2 |

| 4alpha-Hydroxystanozolol | C₂₁H₃₂N₂O₂ | 344.49 g/mol | Not available |

| 16beta-Hydroxystanozolol | C₂₁H₃₂N₂O₂ | 344.49 g/mol | 62512-39-4 |

| 16alpha-Hydroxystanozolol | C₂₁H₃₂N₂O₂ | 344.49 g/mol | Not available |

Table 2: Key Analytical Techniques for Structural Confirmation

| Technique | Purpose | Type of Information Provided |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural fingerprinting | Retention time, molecular weight, and characteristic fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation and stereochemistry confirmation | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and their 3D spatial arrangement. |

| ¹H NMR | Maps proton environments in the molecule. | |

| ¹³C NMR | Maps carbon environments in the molecule. | |

| 2D NMR (COSY, HMQC, HMBC, NOESY) | Determines atom connectivity and spatial relationships. |

Future Directions and Emerging Research Avenues

Untargeted Metabolomics in Stanozolol (B1681124) Biotransformation Studies

Untargeted metabolomics represents a powerful, hypothesis-free approach to comprehensively map the metabolic fate of xenobiotics like stanozolol. Unlike targeted methods that look for known metabolites, untargeted strategies aim to capture a global snapshot of all detectable metabolites in a biological sample, enabling the discovery of novel or unexpected biotransformation products.

Recent research has successfully applied this strategy to expand the known metabolic profile of stanozolol. One novel high-performance liquid chromatography-multiple reaction monitoring (HPLC-MRM) strategy was developed to discover unknown and long-term metabolites in human urine following stanozolol administration. nih.gov This approach utilized the characteristic fragment ions of stanozolol and its known major metabolites as product ions while scanning for a wide range of potential precursor ions based on possible metabolic reactions. nih.govresearchgate.net This led to the identification of 48 different metabolites, a significant expansion of the previously known metabolic map. nih.gov These findings were subsequently confirmed using high-resolution quadrupole-time of flight mass spectrometry (Q-TOF). researchgate.net

The application of such untargeted and semi-targeted approaches is crucial for identifying new biomarkers of stanozolol use, potentially extending the detection window in anti-doping analyses. nih.gov

Table 1: Summary of Stanozolol Metabolites Identified via a Novel HPLC-MRM Strategy

| Metabolite Class | Total Identified | Previously Unreported |

|---|---|---|

| Phase I | 27 | 13 |

| Phase II | 21 | 14 |

Data sourced from a study on human urine after oral administration of stanozolol. nih.gov

Advancements in In Vitro-In Vivo Extrapolation of Metabolic Data

In vitro-in vivo extrapolation (IVIVE) is a critical area of research focused on improving the ability to predict human metabolism based on data from laboratory-based cellular or subcellular systems, such as liver microsomes or S9 fractions. nih.gov The goal is to create models that accurately reflect the complexities of in vivo biotransformation, thereby reducing the reliance on animal and human testing. nih.govresearchgate.net

Studies on stanozolol have demonstrated the potential of in vitro systems to replicate in vivo metabolic pathways. Research using equine liver microsomes and S9 fractions found that these in vitro models were capable of generating all the major phase I metabolites of stanozolol, including hydroxylated derivatives like 4β-hydroxystanozolol, that are observed in samples from administered horses. nih.govresearchgate.net Furthermore, these in vitro experiments identified several phase I metabolites that had not been previously reported in any species. nih.gov

However, the extrapolation is not always straightforward. The metabolic capacity can be highly tissue-specific. For example, a study comparing human liver S9 fractions with human seminal vesicle S9 fractions found that while the liver fractions produced typical stanozolol metabolites, no metabolic transformation was detected in the seminal vesicle fractions. mdpi.comnih.gov This highlights the liver's primary role in stanozolol metabolism and underscores the importance of selecting the appropriate in vitro system for accurate extrapolation. nih.govmdpi.com Future advancements will likely focus on developing more complex in vitro models, such as co-cultures of different cell types or organ-on-a-chip technology, to better mimic the physiological environment and improve the accuracy of IVIVE for compounds like stanozolol.

Table 2: Comparison of Metabolite Generation in Different In Vitro Systems

| In Vitro System | Stanozolol Metabolites Detected | Reference |

|---|---|---|

| Equine Liver Microsomes & S9 | All major phase I metabolites observed in vivo, plus previously unreported metabolites | nih.gov |

| Human Liver S9 | Typical stanozolol metabolites | mdpi.com |

Development of Novel Analytical Probes for Metabolic Pathway Elucidation

The elucidation of complex metabolic pathways relies on the development of increasingly sensitive and specific analytical techniques. For stanozolol, novel "analytical probes" within mass spectrometry methods have been developed to screen for and identify metabolites with specific structural characteristics.

One advanced approach involves using precursor ion scanning with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In this technique, the mass spectrometer is set to detect any parent compounds that fragment to produce a specific, characteristic product ion. Researchers have used this to specifically hunt for different classes of stanozolol metabolites. For instance:

Product ion m/z 145 was selected as a specific probe for metabolites hydroxylated at the C4 position, such as 4β-hydroxystanozolol. nih.govresearchgate.net

Product ion m/z 97 was used to identify metabolites hydroxylated on the N-containing pyrazole (B372694) ring, like 3'-hydroxystanozolol (B1257409). nih.govresearchgate.net

Product ion m/z 81 served as a probe for metabolites where the A-ring and N-rings were unmodified. nih.govresearchgate.net

This strategy allowed for the detection of the parent drug and up to 15 of its metabolites in a single sample. nih.gov The application of such specific ion probes, combined with high-resolution mass spectrometry (e.g., GC-Orbitrap MS), constitutes a powerful tool for building a comprehensive picture of biotransformation and for discovering metabolites that may serve as long-term markers of administration. nih.govnih.gov

Q & A

Q. What key analytical techniques are recommended for identifying and quantifying 4β-Hydroxystanozolol in experimental samples?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) is optimal for quantification due to its high sensitivity and specificity. Use reverse-phase C18 columns with mobile phases like methanol/water (70:30, v/v) and electrospray ionization (ESI) in positive ion mode for optimal separation and detection .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for structural elucidation. Assign peaks using reference spectra of structurally similar compounds (e.g., 4-hydroxybenzaldehyde derivatives) to confirm hydroxyl and steroid backbone positions .

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) can be used for preliminary purity assessments, though cross-validation with LC-MS is advised to rule out co-eluting impurities .

Q. How should researchers design synthesis protocols for 4β-Hydroxystanozolol to ensure reproducibility?

Methodological Answer:

- Optimize reaction conditions (e.g., temperature, solvent, catalyst) using Design of Experiments (DoE) . For hydroxylation steps, consider enzymatic routes (e.g., cytochrome P450 mimics) to achieve regioselectivity, as demonstrated in hydroxylated benzoic acid synthesis .

- Monitor reaction progress via thin-layer chromatography (TLC) and intermediate characterization (e.g., FTIR for hydroxyl group confirmation) .

- Purify final products using recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to remove byproducts like unreacted stanozolol precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of 4β-Hydroxystanozolol across in vitro and in vivo studies?

Methodological Answer:

- Conduct systematic reviews adhering to PRISMA guidelines to collate and compare data on metabolic stability, enzyme kinetics, and metabolite profiles .

- Use hepatocyte or microsomal assays to validate species-specific differences (e.g., human vs. rodent CYP450 isoforms). For example, discrepancies in hydroxylation rates may arise from interspecies variations in CYP3A4 activity .

- Apply scoping studies to map methodological inconsistencies (e.g., incubation times, substrate concentrations) and propose standardized protocols .

Q. What experimental strategies are recommended for assessing the stability of 4β-Hydroxystanozolol under varying storage and physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stressors (acid/base hydrolysis, oxidation, photolysis) and quantify degradation products via LC-MS. For example, acidic conditions may hydrolyze the hydroxyl group, altering bioavailability .

- Long-Term Stability Testing : Store samples at 2–8°C and 25°C/60% RH for 6–12 months. Monitor changes using validated stability-indicating methods (e.g., HPLC with peak purity analysis) .

- Simulated Physiological Conditions : Use phosphate-buffered saline (PBS, pH 7.4) and human serum to assess protein binding and half-life. Compare results with structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) to infer degradation mechanisms .

Q. How can researchers address gaps in toxicological data for 4β-Hydroxystanozolol using computational and in vitro models?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) Modeling : Leverage databases like EPA DSSTox to predict hepatotoxicity based on hydroxylated steroid analogs .

- Grouping/Read-Across Strategies : Use structural analogs (e.g., 4-hydroxybenzaldehyde) with established toxicological profiles to infer risks, provided metabolic pathways and reactive intermediates are conserved .

- In Vitro Toxicity Assays : Perform MTT assays on HepG2 cells to assess cytotoxicity and ROS generation, correlating results with hydroxyl group positioning and redox potential .

Data Contradiction and Validation

Q. What statistical approaches are suitable for reconciling discrepancies in 4β-Hydroxystanozolol bioactivity data across studies?

Methodological Answer:

- Apply meta-analysis (Cochrane Handbook guidelines) to aggregate dose-response data, using random-effects models to account for heterogeneity in experimental designs (e.g., varying cell lines or exposure times) .

- Perform sensitivity analyses to identify outliers (e.g., studies using impure compounds or non-validated assays) .

- Validate findings via independent replication studies with predefined protocols (e.g., harmonized IC50 measurement methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.